(3-Chloro-2,4,6-trifluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and three fluorine atoms. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-chloro-2,4,6-trifluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,4,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
(3-Chloro-2,4,6-trifluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Chloro-2,4,6-trifluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the final biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorophenylboronic Acid
- 3,4,5-Trifluorophenylboronic Acid
- 4-(Trifluoromethyl)phenylboronic Acid
- 3-Chloro-4-fluorophenylboronic Acid
Uniqueness
(3-Chloro-2,4,6-trifluorophenyl)boronic acid is unique due to the presence of both chlorine and multiple fluorine atoms on the phenyl ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in reactions that require high reactivity and selectivity. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the chlorine atom provides a site for further functionalization.
Properties
Molecular Formula |
C6H3BClF3O2 |
---|---|
Molecular Weight |
210.35 g/mol |
IUPAC Name |
(3-chloro-2,4,6-trifluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BClF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,12-13H |
InChI Key |
LTRYWCYHIUUIDU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)Cl)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.